1-(5,5-Dimethyl-1,3-dioxan-2-yl)ethan-1-one
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Overview
Description
1-(5,5-Dimethyl-1,3-dioxan-2-yl)ethan-1-one is an organic compound with the molecular formula C8H14O3 It is characterized by a dioxane ring substituted with a dimethyl group and an ethanone moiety
Preparation Methods
The synthesis of 1-(5,5-Dimethyl-1,3-dioxan-2-yl)ethan-1-one typically involves the reaction of neopentyl glycol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then oxidized to yield the desired product. Industrial production methods often employ continuous flow reactors to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
1-(5,5-Dimethyl-1,3-dioxan-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone moiety to an alcohol.
Scientific Research Applications
1-(5,5-Dimethyl-1,3-dioxan-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological macromolecules.
Medicine: Preliminary studies suggest that derivatives of this compound may have pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5,5-Dimethyl-1,3-dioxan-2-yl)ethan-1-one involves its interaction with specific molecular targets. The dioxane ring can form hydrogen bonds with enzymes and receptors, modulating their activity. Additionally, the ethanone moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
1-(5,5-Dimethyl-1,3-dioxan-2-yl)ethan-1-one can be compared with similar compounds such as:
5,5-Dimethyl-1,3-dioxan-2-one: This compound shares the dioxane ring structure but lacks the ethanone moiety, resulting in different chemical reactivity and applications.
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde:
Properties
CAS No. |
71006-65-0 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
1-(5,5-dimethyl-1,3-dioxan-2-yl)ethanone |
InChI |
InChI=1S/C8H14O3/c1-6(9)7-10-4-8(2,3)5-11-7/h7H,4-5H2,1-3H3 |
InChI Key |
HEHWDXVAFUFHNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1OCC(CO1)(C)C |
Origin of Product |
United States |
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